N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide is a complex organic compound characterized by the presence of chlorophenyl, fluorophenyl, and methylbenzyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonyl chloride intermediate.
Coupling with glycinamide: The sulfonyl chloride intermediate is then reacted with glycinamide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide
- 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3S/c1-16-3-2-4-17(13-16)14-26(30(28,29)21-11-5-18(23)6-12-21)15-22(27)25-20-9-7-19(24)8-10-20/h2-13H,14-15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLFNVVESAXAMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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